2-Chloro-6-methylquinolin-8-amine
Description
2-Chloro-6-methylquinolin-8-amine is a halogenated and alkylated quinoline derivative featuring a chlorine atom at position 2, a methyl group at position 6, and an amine group at position 6. Its molecular formula is C₁₀H₉ClN₂, with a molecular weight of 191.45 g/mol. Quinoline derivatives are widely studied for their biological activities, including antimalarial, analgesic, and antimicrobial properties, often modulated by substituent positions and electronic effects .
Properties
IUPAC Name |
2-chloro-6-methylquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-2-3-9(11)13-10(7)8(12)5-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGACCUHMJGAKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylquinolin-8-amine typically involves the chlorination of 6-methylquinoline followed by amination. One common method is:
Chlorination: 6-Methylquinoline is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position.
Amination: The resulting 2-chloro-6-methylquinoline is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 8-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents in controlled environments.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring.
Coupling: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-Chloro-6-methylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Material Science: Utilized in the synthesis of organic materials with specific electronic properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction efficiency.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinolin-8-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Chloro-6-methylquinolin-8-amine with structurally related quinoline derivatives:
Key Observations:
- The methyl group at position 6 introduces steric hindrance, which may influence regioselectivity in further functionalization .
- Hydrogen Bonding: The NH₂ group at position 8 enables hydrogen bonding, critical for crystal packing and biological target interactions, as seen in analogs like N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .
Biological Activity
Overview
2-Chloro-6-methylquinolin-8-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. The unique structure, featuring both chlorine and methyl groups on the quinoline ring, enhances its reactivity and biological potential. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C10H9ClN2
- Molecular Weight: 192.65 g/mol
Synthesis:
The synthesis of this compound typically involves:
- Chlorination of 6-methylquinoline using agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
- Amination where the chlorinated product reacts with ammonia or an amine source to introduce the amino group at the 8-position.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15–30 | Staphylococcus aureus |
| Similar Quinoline Derivative | 20–50 | Escherichia coli |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. A study highlighted the effectiveness of various synthetic quinolines against Plasmodium falciparum, with some compounds showing submicromolar activity against chloroquine-resistant strains. Although specific data on this compound's antimalarial efficacy is limited, its structural similarities to known antimalarials suggest potential activity.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
- DNA Interaction: It may also interact with DNA or proteins, leading to alterations in cellular processes.
- Antiplasmodial Mechanism: Similar compounds have been shown to inhibit hematin crystallization in malaria parasites, a critical process in their survival.
Case Studies
-
Antibacterial Efficacy Study:
A study evaluated the antibacterial effects of various quinoline derivatives, including this compound, against clinically relevant strains. Results indicated that this compound exhibited significant bactericidal activity with low cytotoxicity to mammalian cells. -
Antimalarial Research:
In a comparative analysis of several quinolines against Plasmodium falciparum, derivatives structurally related to this compound showed promising results, reinforcing the potential for further investigation into its antimalarial properties.
Q & A
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Answer : Perform DFT calculations (Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate interactions with transition metals (e.g., Ni in catalytic cycles ). Validate with experimental kinetics (e.g., Eyring plots) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
